Deoxyphorbol

概要

説明

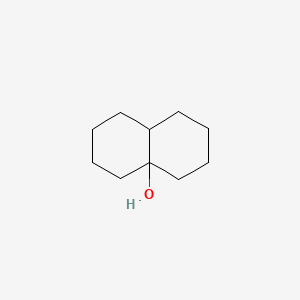

Deoxyphorbol is a type of phorbol ester . Phorbol esters are naturally occurring diterpenoids isolated from plant species . They are known for their ability to regulate the protein kinase C (PKC) family .

Synthesis Analysis

The synthesis of Deoxyphorbol derivatives has been reported in the literature . For instance, a prostratin analogue, GRC-2, was isolated from Euphorbia grandicornis . A molecularly imprinted polymer-coated probe electrospray ionization mass spectrometry (MIPCPESI-MS) method was developed for detection of phorbol esters (PEs) and deoxyphorbol metabolites in Jatropha curcas leaves .Molecular Structure Analysis

The molecular structure of Deoxyphorbol has been analyzed using techniques such as electrospray ionization mass spectrometry . The structure of Deoxyphorbol includes several substitution patterns and attached acyl moieties .Chemical Reactions Analysis

The chemical reactions involving Deoxyphorbol have been studied. For example, the fragmentation patterns in the collision-induced dissociation of multiple ions of 12-deoxyphorbol derivatives were studied .科学的研究の応用

Application in Neurobiology

- Scientific Field : Neurobiology .

- Summary of the Application : Deoxyphorbol, specifically Prostratin, a 12-deoxyphorbol, is being investigated for its potential use in promoting the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons .

- Results or Outcomes : Prostratin was able to increase NPC proliferation in vitro to a similar extent as PMA without affecting the capacity of NPCs to differentiate towards the neuronal lineage right after treatment .

Application in Virology

- Scientific Field : Virology .

- Summary of the Application : Macrocyclic diterpenoids, including deoxyphorbols, from the Euphorbiaceae family have been reported to inhibit the cytopathic effect induced by the chikungunya virus .

- Results or Outcomes : Among the tested compounds, phorbol esters and 12-deoxyphorbol esters exhibited selective indices >20, indicating their potential as potent inhibitors of chikungunya virus replication .

Application in Pharmacology

- Scientific Field : Pharmacology .

- Summary of the Application : Deoxyphorbol esters, specifically those isolated from Euphorbia resinifera Berg latex, are known for their ability to regulate the protein kinase C (PKC) family . This regulation mediates their ability to promote the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons .

- Results or Outcomes : A triester of 12-deoxy-16-hydroxyphorbol and a 12-deoxyphorbol 13,20-diester are described for the first time . Detailed structural elucidation is provided for compounds 3, 5, 6, 14, and 15 .

Application in Neurogenesis

- Scientific Field : Neurogenesis .

- Summary of the Application : 12-Deoxyphorbols, specifically Prostratin, promote adult neurogenesis by inducing neural progenitor cell proliferation via PKC activation .

- Results or Outcomes : Prostratin was found to induce NPC proliferation. Two compounds, ER271 and ER272, were found to be more potent than Prostratin at inducing NPC proliferation .

Application in Biochemistry

- Scientific Field : Biochemistry .

- Summary of the Application : Deoxyphorbol esters, specifically those isolated from Euphorbia resinifera Berg latex, are known for their ability to regulate the protein kinase C (PKC) family . This regulation mediates their ability to promote the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons .

- Results or Outcomes : A triester of 12-deoxy-16-hydroxyphorbol and a 12-deoxyphorbol 13,20-diester are described for the first time . Additionally, detailed structural elucidation is provided for compounds 3, 5, 6, 14, and 15 .

Application in Neurogenesis

- Scientific Field : Neurogenesis .

- Summary of the Application : 12-Deoxyphorbols, specifically Prostratin, promote adult neurogenesis by inducing neural progenitor cell proliferation via PKC activation .

- Results or Outcomes : Prostratin was found to induce NPC proliferation. Two compounds, ER271 and ER272, were found to be more potent than Prostratin at inducing NPC proliferation .

Safety And Hazards

While specific safety data for Deoxyphorbol is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For instance, a safety data sheet for a related compound, Hydrochloric acid, recommends using personal protective equipment and following safe handling procedures .

将来の方向性

Deoxyphorbol and its analogues have shown potential in medical research. For example, a prostratin analogue, GRC-2, has shown potential for inhibiting the growth of human non-small cell lung cancer (NSCLC) A549 cells . This suggests the potential of Deoxyphorbol and its analogues as anticancer agents .

特性

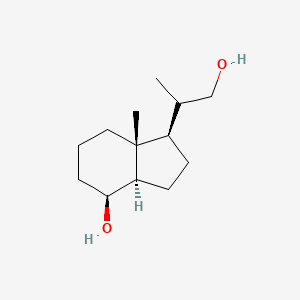

IUPAC Name |

(1R,2R,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-9-5-13-12(15(9)22)6-11(8-21)7-14-16-18(3,4)20(16,25)17(23)10(2)19(13,14)24/h5,7,10,12-14,16-17,21,23-25H,6,8H2,1-4H3/t10-,12-,13-,14+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJAYUGZUOLFMY-YLKPGCRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@H]4CC(=C3)CO)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyphorbol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1633194.png)